molecular formula C22H19NO2 B8260602 (S)-1-Tritylaziridine-2-carboxylic acid

(S)-1-Tritylaziridine-2-carboxylic acid

Cat. No.: B8260602
M. Wt: 329.4 g/mol
InChI Key: BXSIPZGNIBVSLK-UHFFFAOYSA-N
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Description

(S)-1-Tritylaziridine-2-carboxylic acid is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a triphenylmethyl group attached to the aziridine ring, which significantly influences its chemical properties and reactivity. Aziridines are known for their high strain energy, making them highly reactive intermediates in organic synthesis.

Preparation Methods

The synthesis of (S)-1-Tritylaziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes. The reaction conditions often require the use of chiral catalysts to achieve enantioselectivity. Industrial production methods may involve the use of organolithium reagents to react with aziridine-2-carboxylic acid derivatives, yielding the desired compound under controlled temperature conditions .

Chemical Reactions Analysis

(S)-1-Tritylaziridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organolithium compounds, carbenes, nitrenes, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-1-Tritylaziridine-2-carboxylic acid involves its high reactivity due to the strain in the aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of various derivatives. The compound can selectively alkylate thiol groups in proteins, which is a key factor in its biological activity . The molecular targets include cysteine-containing proteins and enzymes such as protein disulfide isomerases.

Comparison with Similar Compounds

(S)-1-Tritylaziridine-2-carboxylic acid can be compared with other aziridine derivatives, such as:

The uniqueness of this compound lies in its triphenylmethyl group, which enhances its stability and reactivity compared to other aziridine derivatives.

Properties

IUPAC Name

1-tritylaziridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIPZGNIBVSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603240
Record name 1-(Triphenylmethyl)aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84771-33-5
Record name 1-(Triphenylmethyl)aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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